Acamprosate Impurity B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

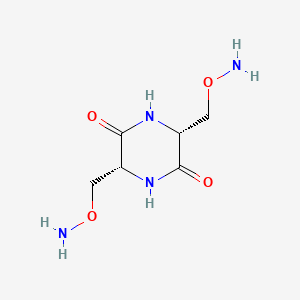

Acamprosate Impurity B, also known as Acamprosate Related Compound B, is a reference standard with the molecular formula C8H16CaN2O8S2 . It is used in laboratory settings and for the synthesis of substances .

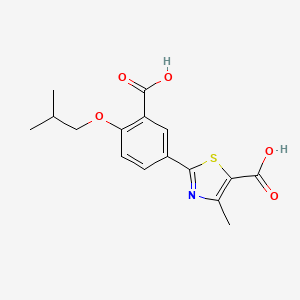

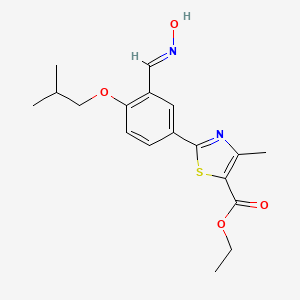

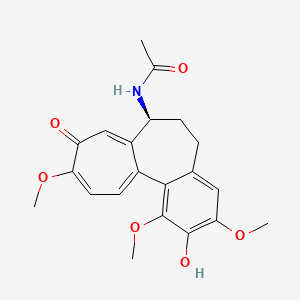

Molecular Structure Analysis

The molecular structure of Acamprosate Impurity B is represented by the formula C8H16CaN2O8S2 . This indicates that it contains calcium, carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.科学的研究の応用

Analytical Method Development

Acamprosate Impurity B can be used for the analytical method development . This involves the design and optimization of procedures for obtaining information about the composition of a sample and its components.

Method Validation (AMV)

Method validation is a critical step in the design and implementation of methods in pharmaceutical industries. Acamprosate Impurity B can be used in the method validation process , ensuring that the method is suitable for its intended purpose.

Quality Control (QC) Application

In the pharmaceutical industry, quality control is paramount. Acamprosate Impurity B can be used in QC applications , ensuring the quality and safety of the final product.

Abbreviated New Drug Application (ANDA)

Acamprosate Impurity B can be used during the ANDA process . ANDA is a written request to the U.S. FDA to manufacture and market a generic drug in the United States.

Commercial Production of Acamprosate

Acamprosate Impurity B can be used during the commercial production of Acamprosate . This involves the large-scale manufacturing of the drug for distribution and sale.

Product Development

Acamprosate Impurity B can be used in product development , which involves the process of bringing a new drug to the market once a lead compound has been identified through the process of drug discovery.

ANDA and DMF Filing

Acamprosate Impurity B can be used in ANDA and DMF filing . This involves the submission of necessary information to the regulatory authorities during the drug approval process.

Stability Studies

Acamprosate Impurity B can be used in stability studies . These studies provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.

作用機序

Target of Action

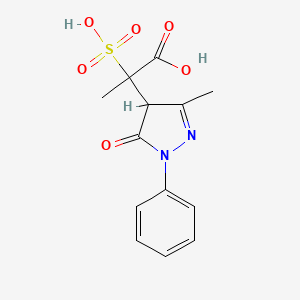

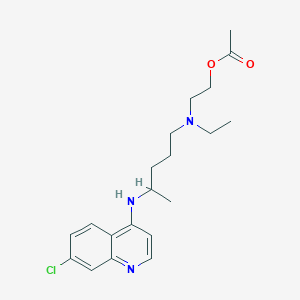

Acamprosate Impurity B, similar to Acamprosate, is a synthetic amino acid analog of nitrogen-acetyl homotaurine . It primarily targets the central nervous system (CNS) and acts as a neuromodulator . It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and modulates N-methyl-D-aspartic acid (NMDA) receptor transmission .

Mode of Action

Acamprosate Impurity B interacts with its targets in the CNS to restore the balance between neuronal excitation and inhibition . It is known to decrease brain glutamate and increase β-endorphins in rodents and humans . This interaction results in changes that reduce alcohol craving .

Biochemical Pathways

The compound affects the glutaminergic neuron activity in the CNS . It likely exerts its effects through the NMDA receptors and calcium channels . The modulation of these biochemical pathways leads to a decrease in brain glutamate and an increase in β-endorphins .

Pharmacokinetics

Acamprosate is formulated as a dimer of acetyl-homotaurine linked by a calcium salt, adjustments made to facilitate absorption . Nonetheless, oral bioavailability remains low, at around 11% . The absorption of acamprosate is so slow that it acts as though it were a modified-release medication , with a time at the maximal concentration of 6.3 h in enteric-coated form . It has a half-life of around 32 h , with complete elimination occurring only 4 days after cessation of therapy .

Result of Action

The molecular and cellular effects of Acamprosate Impurity B’s action are subtle and relate to diminished arousal, anxiety, and insomnia . These effects parallel preclinical findings of decreased withdrawal symptoms in animals treated with acamprosate . It diminishes reinstatement in ethanolized rodents and promotes abstinence in humans .

Safety and Hazards

特性

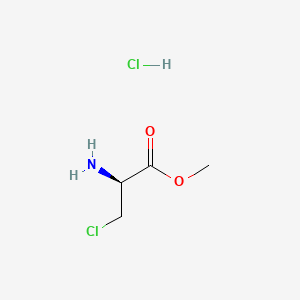

| { "Design of Synthesis Pathway": "The synthesis of Acamprosate Impurity B can be achieved by a four-step process starting from commercially available starting materials.", "Starting Materials": [ "Ethyl 2-oxo-4-phenylbutanoate", "Benzyl bromide", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Ethyl 2-oxo-4-phenylbutanoate is reacted with benzyl bromide in the presence of sodium hydroxide in ethanol to yield ethyl 2-(benzylamino)-4-phenylbutanoate.", "Step 2: The resulting product is then hydrolyzed with hydrochloric acid to yield the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride in dichloromethane.", "Step 4: Finally, the acid chloride is reacted with ammonia in water to yield Acamprosate Impurity B." ] } | |

CAS番号 |

233591-26-9 |

製品名 |

Acamprosate Impurity B |

分子式 |

2 C4H8NO4S Ca |

分子量 |

372.44 |

外観 |

White Solid powder |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Calcium Bis(formyl Homotaurine) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。